molecular formula C19H20O2S3 B12616720 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid CAS No. 917804-59-2

5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid

Cat. No.: B12616720
CAS No.: 917804-59-2
M. Wt: 376.6 g/mol
InChI Key: JYMYDVKIGBPEKE-UHFFFAOYSA-N
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Description

5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate thiophene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene backbone. The reaction conditions often include the use of boronic acids or esters, palladium catalysts, and appropriate solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .

Scientific Research Applications

5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated thiophene rings facilitate charge transport and enhance the material’s electronic properties. In pharmaceuticals, the compound’s interaction with biological targets, such as enzymes or receptors, can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-boronic acid pinacol ester
  • 5-Hexyl-2-thiopheneboronic acid pinacol ester
  • 2-Bromothiophene

Uniqueness

5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid is unique due to its extended conjugated system, which enhances its electronic properties compared to simpler thiophene derivatives. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced materials science .

Properties

CAS No.

917804-59-2

Molecular Formula

C19H20O2S3

Molecular Weight

376.6 g/mol

IUPAC Name

5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C19H20O2S3/c1-2-3-4-5-6-13-7-8-14(22-13)15-9-10-16(23-15)17-11-12-18(24-17)19(20)21/h7-12H,2-6H2,1H3,(H,20,21)

InChI Key

JYMYDVKIGBPEKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

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